molecular formula C19H18BrNO2 B4945434 8-[4-(4-bromophenoxy)butoxy]quinoline

8-[4-(4-bromophenoxy)butoxy]quinoline

Cat. No.: B4945434
M. Wt: 372.3 g/mol
InChI Key: JDGKFALVHPPGIC-UHFFFAOYSA-N
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Description

8-[4-(4-bromophenoxy)butoxy]quinoline is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(4-bromophenoxy)butoxy]quinoline typically involves the following steps:

    Preparation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a suitable catalyst.

    Formation of 4-(4-bromophenoxy)butanol: This involves the reaction of 4-bromophenol with 4-chlorobutanol in the presence of a base such as potassium carbonate.

    Synthesis of this compound: The final step involves the reaction of 4-(4-bromophenoxy)butanol with 8-hydroxyquinoline in the presence of a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-[4-(4-bromophenoxy)butoxy]quinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The quinoline ring can undergo reduction to form dihydroquinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.

Major Products Formed

    Substitution Reactions: Products include 8-[4-(4-aminophenoxy)butoxy]quinoline and 8-[4-(4-thiophenoxy)butoxy]quinoline.

    Oxidation Reactions: Products include 8-[4-(4-bromophenoxy)butanal]quinoline and 8-[4-(4-bromophenoxy)butanoic acid]quinoline.

    Reduction Reactions: Products include 8-[4-(4-bromophenoxy)butoxy]dihydroquinoline.

Scientific Research Applications

8-[4-(4-bromophenoxy)butoxy]quinoline has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.

    Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 8-[4-(4-bromophenoxy)butoxy]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenoxy group enhances its binding affinity to these targets, while the quinoline ring provides a planar structure that can intercalate with DNA or interact with aromatic amino acids in proteins. This compound can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-hydroxyquinoline: A parent compound with similar biological activities but lacking the bromophenoxy and butoxy groups.

    8-[4-(4-chlorophenoxy)butoxy]quinoline: A similar compound with a chlorine atom instead of bromine, which may have different reactivity and biological properties.

    8-[4-(4-methoxyphenoxy)butoxy]quinoline: A similar compound with a methoxy group instead of bromine, which may have different solubility and reactivity.

Uniqueness

8-[4-(4-bromophenoxy)butoxy]quinoline is unique due to the presence of the bromophenoxy group, which enhances its reactivity and potential applications in medicinal chemistry and material science. The butoxy group also provides additional flexibility and potential for further functionalization.

Properties

IUPAC Name

8-[4-(4-bromophenoxy)butoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO2/c20-16-8-10-17(11-9-16)22-13-1-2-14-23-18-7-3-5-15-6-4-12-21-19(15)18/h3-12H,1-2,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGKFALVHPPGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCCCOC3=CC=C(C=C3)Br)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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